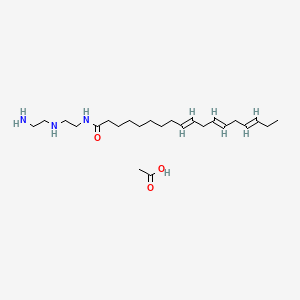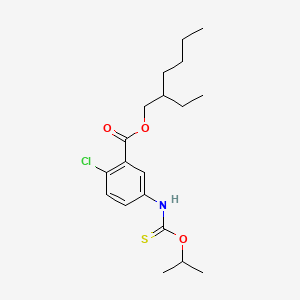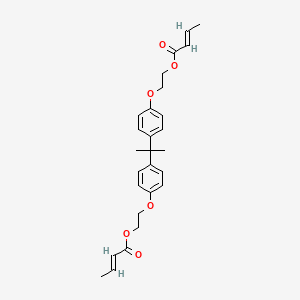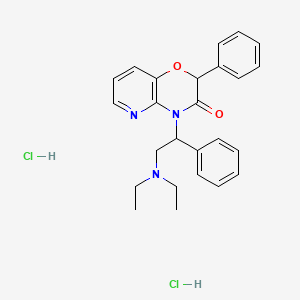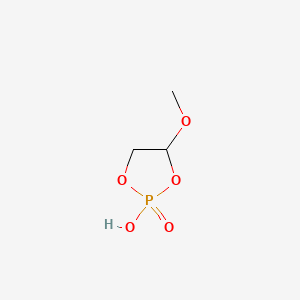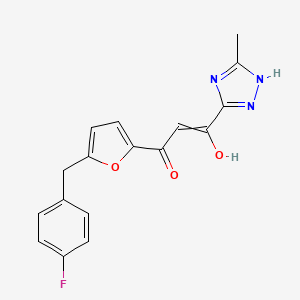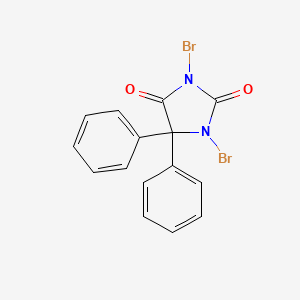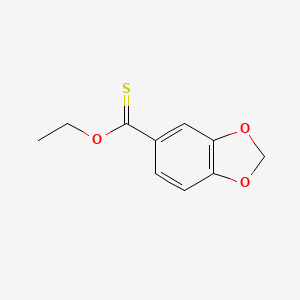![molecular formula C4H11NO2 B15181650 1-[(Hydroxymethyl)amino]propan-2-OL CAS No. 76733-35-2](/img/structure/B15181650.png)
1-[(Hydroxymethyl)amino]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Hydroxymethyl)amino]propan-2-OL can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-1-propanol with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output . The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Hydroxymethyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-[(Hydroxymethyl)amino]propan-2-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(Hydroxymethyl)amino]propan-2-OL involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . The hydroxyl and amino groups in its structure allow it to participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: Similar in structure but differs in the position of the hydroxyl group.
2-Amino-2-methylpropan-1-ol: Another related compound with a different substitution pattern.
Uniqueness
1-[(Hydroxymethyl)amino]propan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity and stability .
Eigenschaften
CAS-Nummer |
76733-35-2 |
|---|---|
Molekularformel |
C4H11NO2 |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
1-(hydroxymethylamino)propan-2-ol |
InChI |
InChI=1S/C4H11NO2/c1-4(7)2-5-3-6/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
QUFZJIHSEXWUQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


